3-(2-Phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-(2-Phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound featuring a spirocyclic structure
Properties
IUPAC Name |
3-(2-phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c24-17(16-7-4-14-28-16)22-10-8-20(9-11-22)18(25)23(19(26)21-20)12-13-27-15-5-2-1-3-6-15/h1-7,14H,8-13H2,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTRNBHCABGWNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common approach is the reaction of a suitable spirocyclic precursor with phenoxyethyl and thiophene-2-carbonyl reagents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce high-purity 3-(2-Phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione .
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(2-Phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing thiophene rings, such as thiophene-2-carboxylic acid and thiophene-2-aldehyde.
Spirocyclic Compounds: Molecules with spirocyclic structures, such as spiro[4.5]decane derivatives.
Phenoxyethyl Compounds: Compounds with phenoxyethyl groups, such as phenoxyethanol and phenoxyethylamine.
Uniqueness
3-(2-Phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development .
Biological Activity
3-(2-Phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound belonging to the class of spirohydantoins. This compound has garnered attention due to its potential biological activities, particularly as a prolyl hydroxylase (PHD) inhibitor. The inhibition of PHD enzymes plays a crucial role in the regulation of erythropoietin (EPO), which is vital for red blood cell production.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 399.5 g/mol. The structure features a spirocyclic configuration that contributes to its unique biological properties.
The primary mechanism of action involves the inhibition of prolyl hydroxylase enzymes (PHD1, PHD2, and PHD3). By inhibiting these enzymes, the compound promotes the stabilization of hypoxia-inducible factors (HIFs), leading to increased EPO production. This mechanism is particularly relevant in conditions such as anemia, where EPO levels are insufficient.
In Vitro Studies
In vitro studies have demonstrated that 3-(2-Phenoxyethyl)-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibits potent inhibitory activity against PHDs. For instance:
- EPO Upregulation : The compound effectively increases EPO levels in cellular models under hypoxic conditions.
- Selectivity : Research indicates that this compound shows selectivity for PHD2 over other isoforms, minimizing off-target effects such as liver enzyme elevation.
In Vivo Studies
Animal model studies have further validated the efficacy of this compound:
- Erythropoiesis : In rodent models, administration of the compound resulted in significant increases in hematocrit levels and hemoglobin concentration.
- Safety Profile : Toxicological assessments indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses.
Data Table: Summary of Biological Activity
| Activity | Result |
|---|---|
| EPO Upregulation | Significant increase in serum EPO levels |
| PHD Inhibition | IC50 values in low micromolar range |
| Selectivity for PHD Isoforms | Higher affinity for PHD2 compared to PHD1/3 |
| Hematologic Effects | Increased hematocrit and hemoglobin in vivo |
| Toxicity | No significant adverse effects at therapeutic doses |
Case Studies
-
Case Study on Anemia Treatment :
- A study involving mice with induced anemia showed that treatment with the compound led to a marked improvement in red blood cell counts and overall health indicators.
-
Clinical Relevance :
- Preliminary data suggest potential applications in treating anemia associated with chronic kidney disease (CKD) by enhancing endogenous EPO production through HIF stabilization.
Q & A
Q. What synthetic methodologies are effective for constructing the 1,3,8-triazaspiro[4.5]decane-2,4-dione core?
The core structure can be synthesized via cyclocondensation of ketones with ammonium carbonate and sodium cyanide in methanol/water, followed by purification via column chromatography . For derivatives with phenoxyethyl or thiophene-carbonyl substituents, stepwise functionalization is required. For example, phenoxyethyl groups are introduced via nucleophilic substitution using 2-phenoxyethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile), while thiophene-carbonyl moieties are added via coupling reactions with thiophene-2-carbonyl chloride in dichloromethane .
Q. Which analytical techniques are critical for characterizing spirohydantoin derivatives?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration and spirojunction geometry (e.g., δ ~170–180 ppm for carbonyl groups in ¹³C NMR) .
- IR spectroscopy : Key peaks include C=O stretches (~1700–1750 cm⁻¹) and C-O-C ether linkages (~1100 cm⁻¹) .
- X-ray crystallography : Resolves spirocyclic conformation and hydrogen-bonding networks, critical for SAR analysis .
- Mass spectrometry : HRMS or ESI-MS validates molecular weight and fragmentation patterns .
Q. How can reaction yields be optimized during spirocyclization?
Yields depend on solvent polarity, reaction time, and temperature. For example, microwave-assisted synthesis reduces reaction time from 16 h to 30–60 min, improving yields by 15–20% . Acidic conditions (e.g., HCl in dioxane) enhance cyclization efficiency, while neutralization with Na₂CO₃ prevents side reactions during extraction .
Advanced Research Questions
Q. What strategies mitigate off-target effects (e.g., hERG inhibition) in spirohydantoin-based drug candidates?
Systematic SAR studies show that introducing acidic groups (e.g., carboxylates) reduces hERG binding by disrupting cation-π interactions. For example, replacing lipophilic phenoxyethyl groups with polar ethers or sulfonamides lowers hERG affinity while maintaining target (e.g., HIF PHD) potency . Computational docking (e.g., Glide SP/XP) further prioritizes derivatives with favorable electrostatic complementarity to the target over hERG .
Q. How do structural modifications influence biological activity across diverse targets (e.g., HIF PHD vs. WASp)?
- HIF PHD inhibition : The spirohydantoin scaffold chelates Fe²⁺ in the enzyme’s active site. Substituents like thiophene-carbonyl enhance hydrophobic interactions with the substrate-binding pocket, improving IC₅₀ values (e.g., 0.5–10 nM in preclinical models) .
- WASp degradation : Bulky substituents (e.g., 2,3-dihydro-1H-inden-2-yl) increase proteasome targeting efficiency by enhancing WASp binding affinity. Modifications at the 8-position of the spirocycle are critical for selectivity over homologs like N-WASp .
Q. How should researchers address contradictions in biological data (e.g., divergent efficacy in vitro vs. in vivo)?
- Pharmacokinetic profiling : Poor oral bioavailability (e.g., <20% in rodents) may explain in vitro/in vivo discrepancies. Adjusting logP via substituent polarity (e.g., replacing methyl with hydroxyethyl) improves absorption .
- Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., thiophene oxidation). Deuterating labile C-H bonds or introducing electron-withdrawing groups (e.g., fluorine) extends half-life .
Methodological Considerations
Q. What in silico tools are recommended for target identification and SAR prediction?
Q. How can electrospinning techniques be applied to spirohydantoin derivatives for biocidal materials?
Spirohydantoins like TTDD are electrospun into polyacrylonitrile nanofibers (avg. diameter: 414 nm) and chlorinated to form N-halamines. These composites achieve >4.9 log reduction in S. aureus and E. coli within 5 minutes, making them viable for antimicrobial air/water filters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
